molecular formula C11H15ClFNO2 B14791059 2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride

2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride

Cat. No.: B14791059
M. Wt: 247.69 g/mol
InChI Key: LADFJMKLSVVDKM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl. It is a morpholine derivative that contains a fluorine and a methoxy group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization and filtration techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)morpholinehydrochloride
  • 2-(2-Fluorophenoxy)methyl)morpholinehydrochloride
  • 2-Fluoro-4-methylaniline

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)morpholinehydrochloride is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)morpholine;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-14-8-2-3-9(10(12)6-8)11-7-13-4-5-15-11;/h2-3,6,11,13H,4-5,7H2,1H3;1H

InChI Key

LADFJMKLSVVDKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CNCCO2)F.Cl

Origin of Product

United States

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